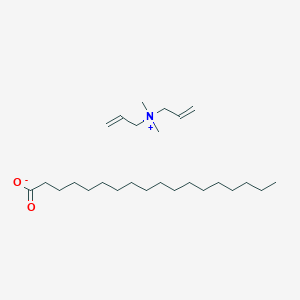
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is a chemical compound known for its surfactant properties. It is a quaternary ammonium compound, which means it has a positively charged nitrogen atom. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate typically involves the reaction of N,N-dimethyl-N-2-propenyl-2-propen-1-aminium chloride with octadecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified through various techniques such as distillation and crystallization to ensure high purity and quality.
化学反应分析
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted compounds depending on the nucleophile used.
科学研究应用
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in biological research to study cell membrane interactions and as a component in various biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: It is used in the production of personal care products, detergents, and other industrial applications due to its surfactant properties.
作用机制
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the leakage of cellular contents and ultimately cell death. The compound also interacts with various molecular targets and pathways involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride: This compound is similar in structure but has a chloride ion instead of an octadecanoate group.
Dimethyldiallylammonium chloride: Another similar compound with a different counterion.
Polyquaternium-7: A polymeric form of the compound used in various industrial applications.
Uniqueness
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, octadecanoate is unique due to its long-chain octadecanoate group, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with hydrophobic substances.
属性
CAS 编号 |
395666-54-3 |
|---|---|
分子式 |
C26H51NO2 |
分子量 |
409.7 g/mol |
IUPAC 名称 |
dimethyl-bis(prop-2-enyl)azanium;octadecanoate |
InChI |
InChI=1S/C18H36O2.C8H16N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5-7-9(3,4)8-6-2/h2-17H2,1H3,(H,19,20);5-6H,1-2,7-8H2,3-4H3/q;+1/p-1 |
InChI 键 |
YTHHLEQBSZLCCP-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].C[N+](C)(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)

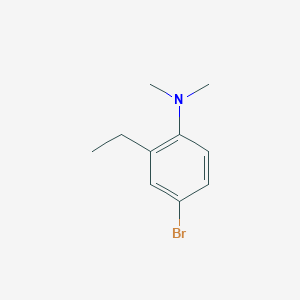
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
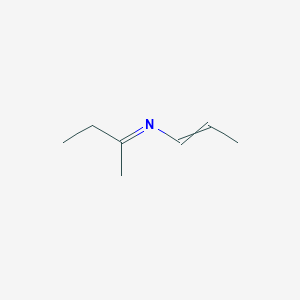
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
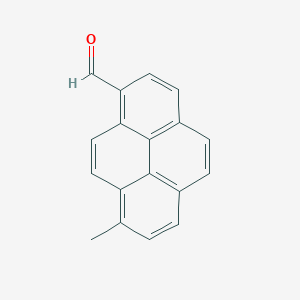

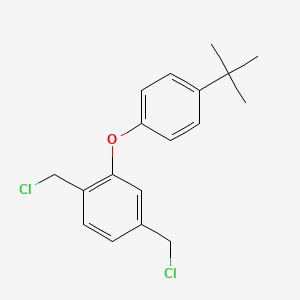
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)

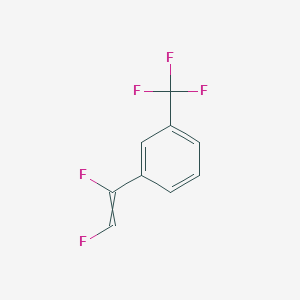
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
